molecular formula C11H7BrFIN2O B8778384 10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8778384
M. Wt: 408.99 g/mol
InChI Key: PJELOMRFWGRHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C11H7BrFIN2O and its molecular weight is 408.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Molecular Formula

C11H7BrFIN2O

Molecular Weight

408.99 g/mol

IUPAC Name

10-bromo-9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C11H7BrFIN2O/c12-7-3-6-9(4-8(7)13)17-2-1-16-5-10(14)15-11(6)16/h3-5H,1-2H2

InChI Key

PJELOMRFWGRHOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C3=NC(=CN31)I)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-8-fluoro-2,3-diiodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (886 g, 1.66 mol, 1.00 equiv) in tetrahydrofuran (7 L), followed by the addition of ethylmagnesium bromide (1987 mL, 1.20 equiv, 1 M) dropwise with stirring at −40° C. The resulting solution was stirred at room temperature for 30 min. This reaction was repeated for 2 times. The reaction was then quenched by the addition of 10 L of saturated aqueous NH4Cl and diluted with 24 L of tetrahydrofuran. The resulting solution was separated and the aqueous layer was extracted with 4×3 L of tetrahydrofuran. The organic layers were combined and concentrated under vacuum. The solids were collected by filtration, washed with 1)(2 L of EA and dried to afford 2100 g (crude) of 9-Bromo-8-fluoro-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene as a brown solid.
Quantity
886 g
Type
reactant
Reaction Step One
Quantity
1987 mL
Type
reactant
Reaction Step Two
Quantity
7 L
Type
solvent
Reaction Step Three

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